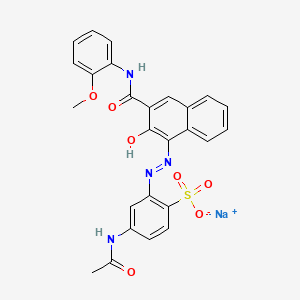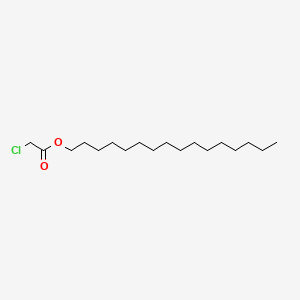
N-Acetyl-2-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)sulfanilic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyl-2-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)sulfanilic acid, sodium salt: is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes multiple functional groups, such as acetyl, hydroxy, carbamoyl, methoxy, and sulfanilic acid, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)sulfanilic acid, sodium salt typically involves a multi-step process that includes the following key steps:
Diazotization: The process begins with the diazotization of sulfanilic acid. This involves treating sulfanilic acid with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthylamine under alkaline conditions to form the azo compound.
Acetylation: The final step involves the acetylation of the azo compound using acetic anhydride (Ac2O) to introduce the acetyl group.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pH, and reactant concentrations. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
N-Acetyl-2-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)sulfanilic acid, sodium salt: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinone derivatives.
Reduction: The azo group (N=N) can be reduced to form the corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学研究应用
N-Acetyl-2-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)sulfanilic acid, sodium salt: has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
作用机制
The mechanism of action of N-Acetyl-2-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)sulfanilic acid, sodium salt involves its interaction with various molecular targets and pathways. The compound’s azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups can also participate in hydrogen bonding and other interactions with biomolecules, contributing to its overall activity.
相似化合物的比较
N-Acetyl-2-((2-hydroxy-3-((2-methoxyphenyl)carbamoyl)-1-naphthyl)azo)sulfanilic acid, sodium salt: can be compared with other azo compounds, such as:
Methyl Orange: Another azo dye with similar structural features but different applications.
Congo Red: An azo dye used in histology and as an indicator.
Sudan III: A lipid-soluble azo dye used for staining in biological studies.
The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
| 72269-59-1 | |
分子式 |
C26H21N4NaO7S |
分子量 |
556.5 g/mol |
IUPAC 名称 |
sodium;4-acetamido-2-[[2-hydroxy-3-[(2-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C26H22N4O7S.Na/c1-15(31)27-17-11-12-23(38(34,35)36)21(14-17)29-30-24-18-8-4-3-7-16(18)13-19(25(24)32)26(33)28-20-9-5-6-10-22(20)37-2;/h3-14,32H,1-2H3,(H,27,31)(H,28,33)(H,34,35,36);/q;+1/p-1 |
InChI 键 |
NSVMAAKMLFYIGG-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC=C4OC)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate](/img/no-structure.png)
![3-[[4-[(2-Chloro-4,6-dinitrophenyl)azo]naphthyl]amino]propane-1,2-diol](/img/structure/B13767637.png)
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)

